(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of benzodiazole, chromene, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and chromene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethyl acetate, methanol, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole and chromene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyphenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O4/c1-3-39-27-13-7-6-12-26(27)36-32-23(19-21-9-8-14-28(38-2)29(21)40-32)31(37)33-22-17-15-20(16-18-22)30-34-24-10-4-5-11-25(24)35-30/h4-19H,3H2,1-2H3,(H,33,37)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCDQMFDGBZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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